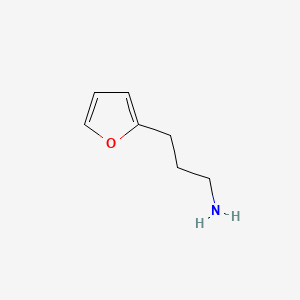

3-(Furan-2-yl)propan-1-amine

Description

Overview of Furan (B31954) Heterocycles in Chemical and Biological Sciences

Furan is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.combritannica.com This structural motif is a cornerstone in a vast array of organic compounds, both natural and synthetic. britannica.com The first furan derivative, 2-furoic acid, was described in 1780, and the structure of furfural (B47365) was deduced in 1901. utripoli.edu.ly Furan and its derivatives are recognized for their significant biological activities and are fundamental skeletons in various substances with anti-bacterial properties. utripoli.edu.lyutripoli.edu.ly

Furan-containing molecules are integral to numerous pharmaceuticals, including treatments for viral and fungal infections, inflammation, cancer, and hypertension. utripoli.edu.lyutripoli.edu.ly Their high reactivity, particularly towards electrophilic substitution, makes them versatile building blocks in organic synthesis. ijabbr.comderpharmachemica.com This reactivity, however, necessitates the use of mild reagents in chemical transformations. ijabbr.comutripoli.edu.ly The furan nucleus is a key component in many approved drugs, and slight modifications to its substitution pattern can lead to significant changes in biological activity. ijabbr.comutripoli.edu.ly

Significance of Amine Functional Groups in Organic Chemistry

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. byjus.com They are classified as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of organic groups attached to the nitrogen. numberanalytics.compurkh.com

The presence of the lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, properties that are central to their chemical reactivity. purkh.comsolubilityofthings.com This basicity allows them to act as proton acceptors. solubilityofthings.com Primary and secondary amines can also form hydrogen bonds, influencing their physical properties like boiling point and solubility. purkh.comsolubilityofthings.com

Amines are ubiquitous in biochemistry, forming the building blocks of amino acids, which in turn polymerize to form proteins. byjus.compurkh.comlibretexts.org They are also crucial components of neurotransmitters like serotonin (B10506) and dopamine, hormones, and a wide array of pharmaceuticals, including analgesics, anesthetics, and antidepressants. byjus.comnumberanalytics.com Their importance extends to industrial applications in the synthesis of polymers, dyes, pesticides, and crop protection chemicals. byjus.compurkh.com

Positioning of 3-(Furan-2-yl)propan-1-amine (B1265979) as a Core Structure for Derivative Synthesis

The molecule this compound combines the key features of both furans and amines, making it a valuable scaffold for the synthesis of more complex molecules. The primary amine group provides a reactive site for various chemical modifications, such as acylation and alkylation, allowing for the attachment of other molecular fragments. vulcanchem.com The furan ring, with its inherent biological activity and susceptibility to electrophilic substitution, offers another avenue for structural diversification. vulcanchem.com

This dual functionality positions this compound as a strategic starting material in medicinal chemistry and materials science. smolecule.com Derivatives of this core structure have been investigated for a range of potential applications, including as antimicrobial and anticancer agents. smolecule.com The ability to modify both the amine and the furan components allows for the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNEIGPGNXTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243802 | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98773-80-9, 4428-38-0 | |

| Record name | Furanpropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(furan-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 3 Furan 2 Yl Propan 1 Amine

Reactions of the Primary Amine Functionality

The primary amine group in 3-(Furan-2-yl)propan-1-amine (B1265979) is a key site for a variety of chemical modifications, including nucleophilic substitutions, formations of amides and imines, and acylation and alkylation reactions. These reactions are fundamental to the derivatization of this compound for various applications.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This characteristic allows it to participate in nucleophilic substitution reactions, where it displaces a leaving group on another molecule. For instance, it can react with alkyl halides, where the amine attacks the electrophilic carbon atom bearing the halogen, leading to the formation of secondary or tertiary amines. studymind.co.uk The efficiency of these reactions can be influenced by the nature of the alkyl halide and the reaction conditions. The primary amine group can also participate in nucleophilic substitution reactions to synthesize more complex molecules. smolecule.com The formation of secondary amines through this pathway introduces new alkyl groups to the nitrogen atom, thereby modifying the compound's steric and electronic properties.

One specific application of the amine's nucleophilicity is in the synthesis of radiolabeled compounds. For example, a derivative of this compound has been synthesized via a one-step fluorine-18 (B77423) nucleophilic substitution reaction, highlighting the utility of this reaction in creating molecules for PET imaging. nih.gov

| Reactant | Product Type | Significance |

| Alkyl Halide | Secondary/Tertiary Amine | Modification of steric and electronic properties |

| Fluorine-18 Source | 18F-labeled Amine | Synthesis of PET radioligands |

Formation of Amides and Imines

Amide Formation: The primary amine of this compound readily reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amides. chemrevise.orgsmolecule.com This reaction, known as acylation, is a robust method for introducing a wide range of substituents onto the amine nitrogen. For example, reaction with 3-cyanobenzoyl chloride in the presence of a base like triethylamine (B128534) yields N-[1-(furan-2-yl)propan-2-yl]-3-cyanobenzamide. smolecule.com This transformation is significant in medicinal chemistry for creating libraries of compounds with diverse biological activities.

Imine Formation: In reaction with aldehydes or ketones, this compound undergoes a condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible process is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The resulting C=N double bond of the imine can be subsequently reduced to form a secondary amine, a process known as reductive amination. libretexts.org This two-step sequence is a powerful tool for constructing carbon-nitrogen bonds. libretexts.orgacs.org

| Reactant Type | Product | Key Features |

| Acyl Chloride | Amide | Stable bond, introduces diverse functional groups |

| Aldehyde/Ketone | Imine (Schiff Base) | Reversible formation, intermediate for reductive amination |

Acylation and Alkylation Reactions

Acylation: As mentioned, acylation is a key reaction of the primary amine. This transformation is not limited to simple acyl chlorides; complex acylating agents can be used to introduce specific functionalities. The reaction conditions are generally mild, often occurring at room temperature. chemrevise.org The resulting amides are typically stable compounds with distinct chemical properties from the parent amine.

Alkylation: Alkylation of the primary amine introduces alkyl groups to the nitrogen atom. smolecule.com This can be achieved through reaction with alkyl halides via a nucleophilic substitution mechanism. studymind.co.uk The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. Alkylation modifies the basicity and lipophilicity of the amine, which can be crucial for tuning its biological activity and pharmacokinetic properties. vulcanchem.com

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, particularly electrophilic substitutions and cycloadditions.

Electrophilic Substitution Reactions on the Furan Ring

The furan ring readily undergoes electrophilic aromatic substitution (EAS) reactions, with a strong preference for substitution at the C5 position (the position adjacent to the oxygen atom and on the opposite side of the propylamino substituent). ijabbr.comresearchgate.net This regioselectivity is due to the directing effect of the oxygen atom, which stabilizes the intermediate carbocation formed during the reaction. Common EAS reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. vulcanchem.comnih.gov

For instance, the acylation of furan with acetic anhydride (B1165640) in the presence of a Lewis acid like BF3 or SnCl4 yields 2-acetylfuran. ijabbr.com Similarly, bromination of 2-substituted furans often leads to the formation of 4,5-dibromofuran intermediates. vulcanchem.com The reactivity of the furan ring in these reactions can be influenced by the nature of the substituent at the 2-position. Electron-withdrawing groups on the furan ring can decrease its reactivity towards electrophiles. vulcanchem.com

| Reaction Type | Reagents | Typical Product |

| Nitration | HNO3/H2SO4 | 5-Nitro-2-substituted furan |

| Bromination | Br2 | 5-Bromo-2-substituted furan |

| Acylation | Acyl chloride/Lewis acid | 5-Acyl-2-substituted furan |

| Alkylation | Alkyl halide/Lewis acid | 5-Alkyl-2-substituted furan |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comuc.pt In this reaction, the furan reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. numberanalytics.commasterorganicchemistry.com The reaction is a powerful tool for constructing six-membered rings with high regio- and stereoselectivity. uc.ptmdpi.com

The reactivity of the furan ring as a diene can be influenced by substituents. Electron-withdrawing groups on the furan can enhance its reactivity in normal-electron-demand Diels-Alder reactions. conicet.gov.ar The reaction often requires thermal conditions or Lewis acid catalysis. numberanalytics.com The resulting cycloadducts can undergo further transformations, making the Diels-Alder reaction of furans a versatile strategy in the synthesis of complex molecules. beilstein-journals.org For example, the reaction of furan derivatives with maleimides can yield endo-selective cycloadducts in quantitative yields. uc.pt The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is an important consideration, with certain substitution patterns favoring "ortho" or "para" products. masterorganicchemistry.com

| Dienophile | Product Type | Key Features |

| Alkene | Bicyclic ether | Formation of a six-membered carbocyclic ring |

| Alkyne | Bicyclic ether with a double bond | Leads to aromatic products upon further reaction |

| Maleimide | Endo-selective cycloadduct | High stereoselectivity |

Hydrogenation of the Furan Ring

The furan ring in this compound is susceptible to catalytic hydrogenation, a process that selectively reduces the aromatic ring to a saturated tetrahydrofuran (B95107) structure without affecting the primary amine group. This transformation is a critical step in modifying the compound's structural and electronic properties.

The hydrogenation of furan derivatives, such as furfural (B47365) acetone (B3395972), has been studied for the production of biomass-derived chemicals. nih.gov The typical reaction sequence involves the initial hydrogenation of any carbon-carbon double bonds in the side chain, followed by the reduction of the furan ring itself. nih.gov For instance, the hydrogenation of furfural acetone over a ruthenium catalyst first yields 4-(2-furyl)butan-2-one, which is then converted to 4-(tetrahydro-2-furyl)butan-2-one. nih.gov This is subsequently followed by the reduction of the carbonyl group. nih.gov

Various catalysts are employed for the hydrogenation of the furan ring, with Raney nickel, rhodium, and ruthenium being preferred. google.com The reaction is typically carried out using molecular hydrogen at temperatures around 80 to 120°C and hydrogen pressures ranging from 10 to 250 bar. google.com The process can be conducted without a solvent or in the presence of an alcohol like ethanol (B145695) or isopropanol (B130326). google.com For example, the hydrogenation of 2,2-bis(5-aminomethylfuran-2-yl)propane to its tetrahydrofuran analogue has been successfully achieved using a Raney nickel fixed-bed catalyst in isopropanol at 115°C and 100 bar hydrogen pressure. google.com

It is important to note that the conditions for hydrogenation can be tuned to achieve selectivity. For example, in the hydrogenation of furfural acetone using ruthenium nanoparticles on a CO2-responsive support, the presence of CO2 can suppress the hydrogenation of a carbonyl group while allowing the reduction of the furan ring. nih.gov

Formation of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block

The dual functionality of this compound, possessing both a reactive furan ring and a nucleophilic amine, makes it an invaluable precursor for the synthesis of intricate heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis of Polycyclic Compounds

The furan moiety within this compound can participate in cycloaddition reactions and other transformations to form fused ring systems. For instance, furan derivatives can be utilized in the synthesis of furano[2,3-b]quinoxaline derivatives. chim.it While specific examples starting directly from this compound are not detailed, the general principle involves the reaction of a furan precursor with a suitable quinoxaline (B1680401) derivative. chim.it

Furthermore, multicomponent reactions (MCRs) represent an efficient strategy for constructing complex molecules from simple starting materials in a single step. aablocks.com The amine functionality of this compound makes it a suitable component for such reactions, enabling the creation of diverse heterocyclic libraries.

Derivatives with Enhanced Biological Activities

Derivatization of this compound has led to the discovery of compounds with a range of biological activities. The furan scaffold itself is present in numerous biologically active compounds. ijabbr.com

One area of investigation is the development of radioligands for imaging techniques like Positron Emission Tomography (PET). A study aimed to synthesize and evaluate novel fluorine-18 labeled derivatives of propargylamine (B41283) as potential PET radioligands for visualizing monoamine oxidase B (MAO-B) activity. nih.gov In this context, (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine was synthesized and evaluated for its MAO-B inhibitory activity. nih.gov The results are summarized in the table below. nih.gov

| Compound | Target | IC50 (nM) |

| (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine (10) | MAO-B | 208.5 ± 13.44 |

| (S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pent-4-en-2-amine (5) | MAO-B | 664 ± 48.08 |

| (S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pentan-2-amine (15) | MAO-B | 131.5 ± 0.71 |

| Data sourced from a study on novel propargyl amines as potential PET radioligands. nih.gov |

None of the tested compounds showed significant inhibition of MAO-A (IC50 > 2 µM). nih.gov The fluorine-18 labeled analogue of compound 10, (S)-N-(1-[18F]fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine, was prepared from its precursor via a one-step nucleophilic substitution reaction. nih.gov

Incorporation into Quinoxaline and Thiazole (B1198619) Scaffolds

The primary amine of this compound readily reacts with suitable electrophiles to form larger, more complex heterocyclic systems, such as those containing quinoxaline and thiazole rings.

Quinoxaline Derivatives: The synthesis of quinoxaline derivatives often involves the reaction of a diamine with a 1,2-dicarbonyl compound. While a direct synthesis from this compound is not explicitly described, its amine functionality makes it a candidate for incorporation into quinoxaline structures through multi-step synthetic pathways. For example, 2,3-dichloro-6-nitroquinoxaline (B1269935) can be reacted with various amines to introduce diverse side chains. rsc.orgrsc.org A reaction between a quinoxaline molecule and dimethyl but-2-ynedioate can generate fluorescent scaffolds like 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine derivatives. rsc.org

Thiazole Derivatives: Thiazole rings can be constructed through various synthetic methods, often involving the reaction of a thioamide with an α-haloketone. The amine group of this compound can be converted to a thioamide, which can then be cyclized to form a thiazole ring. For example, a series of 2-aminothiazole (B372263) derivatives have been synthesized and evaluated for their biological activities. mdpi.com The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been reported, demonstrating the successful incorporation of the furan-propanamide moiety into a thiazole scaffold. mdpi.com Another general route to thiazole derivatives involves the reaction of thiourea (B124793) or its derivatives with α-halocarbonyl compounds. tandfonline.com

Biological and Medicinal Research on 3 Furan 2 Yl Propan 1 Amine Derivatives

Antimicrobial Properties

The furan (B31954) nucleus is a fundamental component in many compounds exhibiting antimicrobial properties. utripoli.edu.ly Research has demonstrated that derivatives containing the furan ring display activity against a range of pathogenic microorganisms, including bacteria and fungi. ijabbr.commdpi.com

Antibacterial Activity

Furan derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria.

Activity against Escherichia coli

Several studies have highlighted the antibacterial action of furan derivatives against Escherichia coli. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of E. coli. utripoli.edu.ly One such derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL. utripoli.edu.lyijabbr.com Furthermore, 2,4-disubstituted furan derivatives have also exhibited notable antibacterial activity against E. coli. utripoli.edu.ly The synthesis of various 3-aryl-3-(furan-2-yl)propenoic acid derivatives through the hydroarylation of 3-(furan-2-yl)propenoic acids has yielded compounds that suppress E. coli growth. mdpi.com

Activity against Staphylococcus aureus

The antibacterial spectrum of furan derivatives extends to Gram-positive bacteria such as Staphylococcus aureus. A novel arylfuran derivative has been reported to possess significant activity against S. aureus, indicating a broad spectrum of action. utripoli.edu.ly Similarly, 1-benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated antibacterial effects against this pathogen. utripoli.edu.ly Studies on 3-aryl-3-(furan-2-yl)propenoic acid derivatives have also confirmed their inhibitory action against S. aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL for most of the tested compounds. mdpi.com Additionally, certain pyrazoline derivatives incorporating a furan moiety have shown high activity against S. aureus. arabjchem.org

Activity against Listeria monocytogenes

The antibacterial activity of furan derivatives has also been observed against Listeria monocytogenes. Specifically, 1-benzoyl-3-furan-2-ylmethyl-thiourea has been effective against L. monocytogenes. utripoli.edu.lyijabbr.com Further research into furan-containing 1,2,4-triazoles has shown a positive antibacterial effect on cryogenic strains of Listeria monocytogenes, among other Listeria species. archivepp.com Pyrazoline derivatives with a furan component have also demonstrated some of the highest activity against L. monocytogenes. arabjchem.org A series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized and screened for their in-vitro activity against Listeria monocytogenes (ATCC 7644), among other bacteria. researchgate.net

Antifungal Activity

In addition to their antibacterial properties, furan derivatives have been investigated for their potential as antifungal agents. ijabbr.com Research has shown that 3-aryl-3-(furan-2-yl)propenoic acid derivatives, at a concentration of 64 µg/mL, exhibit good antimicrobial activity against the yeast-like fungi Candida albicans. mdpi.com The starting materials for these compounds, 3-(furan-2-yl)propenoic acids and their esters, also demonstrated significant activity against C. albicans. mdpi.com

Antiviral Activity

The furan scaffold is present in a number of compounds with recognized antiviral activity. utripoli.edu.lyijabbr.com For example, ailanthoidol, a neolignan derivative containing a furan substituent at the C-2 position, has demonstrated antiviral properties. jst.go.jp While the broad category of furan derivatives is acknowledged for its antiviral potential, specific research focusing on the antiviral activity of derivatives synthesized directly from 3-(Furan-2-yl)propan-1-amine (B1265979) is an area for further investigation. utripoli.edu.lyijabbr.comnih.gov One study reported that a furan-containing α-diaminophosphonate showed in vivo antiviral activity against the tobacco mosaic virus (TMV). nih.gov

Anticancer Activity and Mechanisms

Furan-containing compounds have attracted considerable attention in medicinal chemistry for their chemotherapeutic potential. jst.go.jp A number of furan-based derivatives have been shown to possess anticancer and antitumor properties. jst.go.jp

Cytotoxic Effects on Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of furan derivatives against various human cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

For example, newly synthesized carbohydrazide (B1668358) derivatives bearing a furan moiety were investigated for their anticancer activity on A549 human lung cancer cells. jrespharm.com All but one of the synthesized compounds demonstrated cytotoxic activity, with IC50 values ranging from 43.38 to 342.63 µM. jrespharm.com In another study, new furan-based derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two of these compounds exhibited good cytotoxic activity with IC50 values of 4.06 and 2.96 µM. nih.gov

The following table summarizes the cytotoxic activity of various furan derivatives against different cancer cell lines as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Carbohydrazide derivatives | A549 (Lung) | 43.38 - 342.63 | jrespharm.com |

| Furan-based derivatives | MCF-7 (Breast) | 2.96, 4.06 | nih.gov |

| Aza-cyclopenta[b]fluorene-1,9-dione derivatives | HeLa, LS180, MCF-7, Raji | 3.1 - 27.1 | bohrium.com |

| Spirooxindoles with furan motif | MCF7 (Breast) | 4.1 - 10.7 | acs.org |

| Spirooxindoles with furan motif | HepG2 (Liver) | 3.5 - 6.9 | acs.org |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives | HepG-2 (Liver) | 4.2, 5.5, 7.29 | jst.go.jp |

This table is for illustrative purposes and represents a selection of data from the cited sources.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct cytotoxicity, research has delved into the mechanisms by which furan derivatives exert their anticancer effects, with many studies pointing to the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, certain furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This arrest was accompanied by an accumulation of cells in the pre-G1 phase, suggesting that cell death occurs via an apoptotic cascade. mdpi.com The mechanism was further elucidated, indicating an induction of the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the levels of p53 and Bax and a decrease in the level of Bcl-2. mdpi.com

Similarly, a novel furan-2-carboxamide derivative was found to induce mitotic arrest and potentiate apoptosis in cancer cells. nih.gov Flow cytometry analysis revealed an induction of G2/M arrest and an accumulation of the sub-G1 cell population following treatment. nih.gov Other studies on benzofuran (B130515) derivatives have also reported the induction of G2/M cell cycle arrest through a p53-dependent pathway. nih.gov The ability of some furan derivatives to bind to tubulin, a key protein in cell division, and disrupt its function has also been identified as a mechanism for inducing G2/M arrest and subsequent apoptosis. cu.edu.eg

Interaction with Molecular Targets (e.g., enzymes, signaling pathways)

Derivatives of this compound have been the subject of research to understand their interactions with various molecular targets, which could lead to new therapeutic agents. The core structure, featuring a furan ring, is a key element in its potential biological activities. vulcanchem.com The furan ring is an aromatic heterocycle that contributes to the molecule's chemical properties and interactions with biological systems. vulcanchem.com

One significant area of investigation is the inhibition of enzymes. vulcanchem.com For example, the structural similarities of some derivatives to known inhibitors of monoamine oxidase (MAO) suggest their potential to act as enzyme inhibitors. vulcanchem.comsmolecule.com MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can have effects on mood and neurological conditions. smolecule.com Beyond MAO, other enzymes like α-glucosidase have also been considered as potential targets for furan-containing compounds. vulcanchem.com

Furthermore, these derivatives may modulate cellular signaling pathways. Research indicates that some furan-containing compounds can influence pathways related to cell proliferation, apoptosis (programmed cell death), and inflammation. smolecule.com By affecting these signaling cascades, these compounds could have applications in areas such as cancer therapy and the management of inflammatory conditions. smolecule.com

Neuropharmacological Applications

The neuropharmacological potential of this compound derivatives has been a significant focus of research, with studies exploring their effects on the central nervous system. vulcanchem.comsmolecule.com

Monoamine Oxidase (MAO) Inhibition

A key application of these derivatives is in the inhibition of monoamine oxidase (MAO) enzymes. vulcanchem.comsmolecule.comevitachem.com MAO-A and MAO-B are enzymes that break down monoamine neurotransmitters, and inhibiting them can increase the levels of these neurotransmitters in the brain. This mechanism is relevant for treating depression and neurodegenerative diseases. smolecule.com

Research has shown that certain derivatives of this compound can be potent and selective inhibitors of MAO-B. nih.govresearchgate.net For instance, a study on fluorinated propargylamine (B41283) derivatives, including a compound with a furan-2-ylpropan-2-yl structure, demonstrated selective inhibition of MAO-B with IC50 values in the nanomolar range. nih.govresearchgate.net Specifically, (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine (compound 10) inhibited MAO-B with an IC50 of 208.5 ± 13.44 nM and showed no significant inhibition of MAO-A at concentrations up to 2 µM. nih.gov The selectivity for MAO-B is a desirable feature, particularly for the treatment of Parkinson's disease.

Table 1: MAO-B Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine | MAO-B | 208.5 ± 13.44 | Selective for MAO-B over MAO-A |

Antidepressant and Antianxiety Effects

The MAO-inhibiting properties of this compound derivatives have led to investigations into their potential as antidepressants and anxiolytics. researchgate.netijabbr.com By modulating neurotransmitter levels, these compounds could offer therapeutic benefits for mood disorders. evitachem.com

A study on a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives, which contain a furan moiety, showed significant antidepressant and antianxiety activity in mouse models. researchgate.net Specifically, compounds 3a and 3k in this series reduced the duration of immobility in the forced swim test, a common behavioral assay for antidepressant effects. researchgate.net These same compounds also demonstrated significant antianxiety activity. researchgate.net The findings from such studies suggest that furan-containing compounds are a promising area for the development of new treatments for depression and anxiety. ijabbr.com

Radioligand Development for PET Imaging

The high affinity and selectivity of some this compound derivatives for MAO-B make them promising candidates for the development of radioligands for Positron Emission Tomography (PET) imaging. nih.govresearchgate.netresearchgate.net PET is a non-invasive technique that allows for the visualization and quantification of molecular targets in the brain. ki.se

Fluorine-18 (B77423) labeled derivatives of propargylamines, including a furan-containing compound, have been synthesized and evaluated as potential PET radioligands to visualize MAO-B activity. nih.govresearchgate.netresearchgate.net For a compound to be an effective PET radioligand, it needs to have high affinity for its target, be able to cross the blood-brain barrier, and have suitable kinetic properties. ki.senih.gov The development of such radioligands is crucial for studying the role of MAO-B in neurological disorders and for the development of new therapies. ki.sesnmjournals.org

Other Pharmacological Activities

Beyond their neuropharmacological applications, derivatives of this compound have shown potential in other therapeutic areas, particularly as anti-inflammatory and analgesic agents. ijabbr.com

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic potential of furan-containing compounds. ijabbr.comnih.govmdpi.com The mechanism behind these effects is often linked to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). nih.govmdpi.com

One study investigated a synthetic dual inhibitor of COX and 5-lipoxygenase (LOX), 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), which demonstrated potent anti-inflammatory and analgesic effects in animal models. nih.gov FPP-3 was shown to suppress carrageenan-induced paw edema in rats and exhibited an analgesic effect in the acetic acid-induced writhing response in mice. nih.gov Importantly, FPP-3 did not cause the gastric ulcers often associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that furan-based compounds could lead to the development of safer anti-inflammatory and pain-relieving medications. nih.gov Other research on pyrimidine (B1678525) derivatives has also pointed to the anti-inflammatory and analgesic potential of compounds containing heterocyclic rings. semanticscholar.org

Table 2: Anti-inflammatory and Analgesic Activity of a Furan Derivative

| Compound | Activity | Model | Key Finding |

|---|---|---|---|

| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant suppression of edema |

| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Analgesic | Acetic acid-induced writhing in mice | Dose-dependent analgesic effect |

Antihypertensive and Diuretic Applications

Derivatives of this compound have been investigated for their potential as antihypertensive and diuretic agents. ijabbr.com The furan moiety is a key structural component in several clinically approved drugs, including the potent diuretic furosemide, which underscores the potential of furan derivatives in modulating renal function and blood pressure. ijabbr.com The mechanism of action for many diuretic and antihypertensive drugs involves the inhibition of specific enzymes or blockade of receptors that regulate blood volume and vascular tone. emu.edu.tr

For instance, some furan derivatives have been shown to act as inhibitors of carbonic anhydrase, an enzyme involved in the reabsorption of bicarbonate in the kidneys, which can lead to a diuretic effect. ijabbr.com Additionally, the structural features of these compounds, such as the aryloxypropanolamine backbone present in some derivatives, are characteristic of β-adrenergic receptor blockers, a major class of antihypertensive drugs. emu.edu.tr The development of selective α1-adrenergic receptor blockers, which induce vasodilation and lower blood pressure, has also included heterocyclic compounds. emu.edu.tr The versatility of the furan scaffold allows for the synthesis of a wide range of derivatives with the potential to interact with these and other targets relevant to blood pressure control. ijabbr.comutripoli.edu.ly

Table 1: Examples of Furan Derivatives with Potential Cardiovascular Applications

| Compound Class | Potential Application | Relevant Mechanisms |

|---|---|---|

| Furan-containing sulfonamides | Diuretic | Carbonic anhydrase inhibition |

| Aryloxypropanolamine derivatives | Antihypertensive | β-adrenergic receptor blockade |

| Heterocyclic α1-blockers | Antihypertensive | α1-adrenergic receptor blockade |

Anti-ulcer and Gastroprotective Effects

The gastroprotective and anti-ulcer potential of this compound derivatives has also been a subject of research. The furan ring is a structural component of ranitidine, a well-known anti-ulcer medication that acts as a histamine (B1213489) H2-receptor antagonist, reducing gastric acid secretion. ijabbr.com This precedent highlights the potential for furan-containing compounds to interact with targets in the gastrointestinal tract and exert protective effects.

Research into the anti-ulcer activity of furan derivatives has explored their ability to inhibit urease and eliminate Helicobacter pylori, a bacterium strongly associated with peptic ulcer disease. ijabbr.com For example, certain 3-arylfuran-2(5H)-ones have demonstrated significant anti-H. pylori activity. ijabbr.com The mechanisms underlying gastroprotection can also involve the inhibition of the gastric H+/K+-ATPase proton pump, which is the final step in acid secretion. nih.gov Derivatives of this compound can be chemically modified to enhance their interaction with these molecular targets, offering a promising avenue for the development of new anti-ulcer agents.

Potential in Neuroprotection

Derivatives of this compound have shown promise in the area of neuroprotection. The interaction of these compounds with monoamine oxidase (MAO) enzymes is of particular interest. smolecule.comnih.gov MAO inhibitors are known to increase the levels of monoamine neurotransmitters in the brain and have demonstrated neuroprotective properties. nih.gov For instance, N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA) and its derivatives have been investigated as potential cognitive enhancers with MAO inhibitory activity. nih.gov

The neuroprotective effects of certain furan-containing compounds have been observed in studies investigating their ability to protect against neuronal cell death. nih.gov Some derivatives have exhibited neuroprotective activity against corticosterone-induced apoptosis in PC12 cells. nih.gov The structural versatility of the this compound scaffold allows for the design of molecules that can cross the blood-brain barrier and interact with various targets within the central nervous system, making them attractive candidates for the development of new therapies for neurodegenerative diseases. smolecule.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural modifications influence the pharmacological effects of these compounds, guiding the design of more potent and selective therapeutic agents. rsc.org

Influence of Furan Ring Substitutions on Biological Activity

Substitutions on the furan ring can significantly impact the biological activity of this compound derivatives. The position and nature of these substituents can alter the molecule's electronic properties, steric hindrance, and ability to form interactions with biological targets. rsc.org For example, in a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, the nature of the substituent on the phenyl ring, which is attached to the core structure containing the furan moiety, was found to be critical for antidepressant and antianxiety activities. researchgate.net

The introduction of different groups on the furan ring itself can also modulate activity. For instance, in some classes of compounds, the presence of specific substituents at the 2 and 4-positions of the furan ring has been shown to enhance antibacterial activity. ijabbr.com The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, can influence the reactivity of the furan ring and its interactions with receptor sites. rsc.org

Table 2: Impact of Furan Ring Substitutions on Biological Activity

| Substitution Pattern | Observed Effect on Biological Activity | Example Compound Class |

|---|---|---|

| Phenyl substitution at position 5 of a dihydro-isoxazole ring attached to the furan | Modulates antidepressant and antianxiety activity | 1-{[3-(Furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines |

| Disubstitution at positions 2 and 4 of the furan ring | Can enhance antibacterial activity | 2,4-disubstituted furan derivatives |

Role of the Amine Functional Group and Alkyl Chain

The amine functional group and the connecting alkyl chain are critical components of this compound derivatives, playing a pivotal role in their biological activity. cuny.edulibretexts.org The basicity of the amine group, which is influenced by the nature of the substituents on the nitrogen atom, is crucial for its interaction with acidic residues in biological targets. ncert.nic.in Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen. wikipedia.org This classification often correlates with differences in biological activity and metabolic stability. ncert.nic.in

The length and flexibility of the alkyl chain connecting the furan ring to the amine group also significantly influence the molecule's ability to adopt the optimal conformation for binding to its target. nih.gov For instance, in a study of 2-aminothiazole (B372263) derivatives, increasing the length of an acyl chain from two to three carbons attached to the aminothiazole core resulted in improved antitumor activity. nih.gov This suggests that the spatial arrangement of the key functional groups is critical for efficacy. The primary amine group also provides a site for further derivatization, allowing for the creation of more complex molecules with potentially enhanced pharmacokinetic properties. vulcanchem.com

Computational Approaches in SAR Elucidation (e.g., molecular docking)

Computational methods, particularly molecular docking, have become indispensable tools in elucidating the structure-activity relationships of this compound derivatives. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target receptor, providing insights into the key interactions that drive biological activity. researchgate.net

These computational approaches can help to rationalize the observed biological data and guide the design of new, more potent analogs. For example, docking studies have been used to understand the binding patterns of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives at the active site of the MAO-A enzyme, providing a molecular basis for their antidepressant activity. researchgate.net By visualizing the binding modes and identifying key hydrogen bonds and hydrophobic interactions, researchers can make informed decisions about which structural modifications are most likely to improve affinity and selectivity. Computational studies can also be used to predict the regioselectivity of reactions on the furan ring, aiding in the synthesis of specific target molecules.

Drug Development and Lead Compound Identification

The furan nucleus is a crucial scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. ijabbr.com The this compound structure, in particular, serves as a valuable starting point for developing new drug candidates due to its inherent biological activities and the potential for extensive chemical modification. ijabbr.com Researchers focus on creating derivatives of this core structure to identify lead compounds, which are molecules that show promising therapeutic activity against a specific target and have the potential for further optimization into a viable drug. ijabbr.com The process involves systematically altering the chemical structure of the parent compound and evaluating how these changes impact efficacy and potency. ijabbr.com

Identification of Antimicrobial Leads

A significant area of research for this compound derivatives has been in the discovery of new antimicrobial agents. The effectiveness of these compounds is often evaluated by their minimum inhibitory concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Research into 3-aryl-3-(furan-2-yl)propanoic acid derivatives has identified compounds with notable antibacterial activity. ijabbr.commdpi.com For instance, one study found that certain derivatives effectively inhibit the growth of Escherichia coli. ijabbr.com Further investigation into a series of these propanoic acid derivatives revealed good antimicrobial activity against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com The synthesis of these compounds was achieved through the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, demonstrating a viable pathway to generate a library of potential leads. mdpi.com

In a different study, novel derivatives of 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one were synthesized and screened for their antimicrobial properties. researchgate.net This research highlights how the addition of different aryl and thio- groups to the furan-propanone backbone can modulate biological activity, a key strategy in lead compound identification. researchgate.net

The table below summarizes the antimicrobial activity of selected furan derivatives, illustrating the process of identifying lead compounds through screening.

| Compound Derivative | Target Microorganism | Reported Activity | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Suppressed growth at 64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Suppressed growth at 64 µg/mL | mdpi.com |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Escherichia coli | Significant action | ijabbr.com |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Staphylococcus aureus | Significant action | ijabbr.com |

Strategies in Lead Generation

The development of lead compounds from the this compound scaffold is not limited to simple modifications. Medicinal chemists employ advanced synthetic strategies to create highly complex and novel molecular architectures designed to interact with specific biological targets. ijabbr.comethz.ch This includes the incorporation of the furan moiety into more elaborate structures, such as spirocyclic systems. ethz.ch For example, research collaborations have focused on creating highly functionalized derivatives of azaspiro[3.3]heptanes that incorporate a furan-2-yl group, aiming to explore new chemical space for drug discovery. ethz.ch

The synthesis of these complex molecules often involves multi-step reactions and requires careful control over chemical conditions. mdpi.comresearchgate.net The goal is to build a diverse library of compounds around the furan core. These libraries are then screened against a variety of biological targets, including enzymes, receptors, and whole organisms, to identify promising lead candidates for treating a range of diseases. ijabbr.com The insights gained from these screening efforts help to establish structure-activity relationships (SAR), which guide the further rational design and optimization of lead compounds into potential clinical candidates. ijabbr.com

Materials Science and Polymer Applications of Furan Amines

Use as Monomers in Polymer Synthesis

Furan-containing monomers are increasingly being used to create polymers with novel properties, often as bio-based alternatives to their petroleum-based counterparts. The amine functionality allows these monomers to be incorporated into polymer chains through reactions like condensation polymerization.

Furan-based monomers are actively researched for synthesizing polyamides and polyurethanes, traditionally made from petrochemicals. While direct polymerization data for 3-(Furan-2-yl)propan-1-amine (B1265979) is not prominent, the principles are well-established with other furan (B31954) derivatives, such as furan-based diamines and diols.

For polyamides, a furan-amine could theoretically react with a dicarboxylic acid. The resulting polymers often exhibit distinct thermal and mechanical properties. For instance, polyamides synthesized from furan dicarboxylic acid and various diamines have shown high thermal stability and, in some cases, improved solubility compared to conventional aromatic polyamides, which aids in processing. However, the introduction of a furan ring can sometimes lead to more amorphous materials due to the ring's geometry affecting intermolecular hydrogen bonding.

In the synthesis of polyurethanes, a furan-amine would first need to be converted into a diol, which can then react with a diisocyanate. Furan-containing polyols are used to create polyurethanes with tailored properties. Research into non-isocyanate polyurethanes (NIPUs) also presents an opportunity, where furan-based cyclic carbonates react with diamines to form poly(hydroxyurethane)s. These materials benefit from additional hydrogen bonding from hydroxyl groups, which can improve properties like solvent resistance.

Table 1: Thermal Properties of Example Furan-Based Polyamides (Note: These examples use furan dicarboxylic acid, not this compound, but illustrate the properties of furan-containing polyamides.)

| Polymer Name | Monomers | Glass Transition Temperature (Tg) | Degradation Temperature (Td) |

|---|---|---|---|

| Poly(octamethylene furanamide) (PA8F) | Dimethyl furan-2,5-dicarboxylate (B1257723) and 1,8-octanediamine | 116 - 126 °C | 370 - 411 °C |

| Furan-based Polyamide | 2,5-furan dicarboxylic acid and p-phenylenediamine | >370 °C (exceeds Td) | ~370 °C |

The use of furan-amines aligns with the growing demand for biopolymers derived from renewable resources, as the furan ring can be sourced from lignocellulosic biomass. The incorporation of the furan structure into polymers like polyamides and polyurethanes can impart unique characteristics. For example, the rigid structure of the furan ring can lead to polymers with higher glass transition temperatures and superior gas barrier properties compared to their aliphatic or even some petroleum-based aromatic counterparts.

Furthermore, the furan ring can participate in reversible Diels-Alder reactions, enabling the development of self-healing or recyclable polymer networks. Furan-functionalized polyurethanes have been shown to form thermally reversible crosslinks with maleimides, creating materials that can be de-bonded and re-bonded with the application of heat. This functionality opens pathways for creating advanced, "smart" biopolymers.

Applications as Curing Agents in Resins

Primary amines are widely used as curing agents (hardeners) for epoxy resins. The amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer network. A patent exists for the use of furan-based amines as curing agents for epoxy formulations, particularly for applications requiring low levels of volatile organic compounds (VOCs).

The invention describes that furan-based amines, which would include the general structure of this compound, can effectively cure epoxy resins at ambient or even low temperatures (below 15°C). This is advantageous for applications in environments where heating is not practical. The resulting cured materials are reported to have glossy, defect-free surfaces and hardness comparable to or greater than systems using standard curing agents. The use of these bio-based amines also reduces the reliance on petrochemical-derived hardeners.

Table 2: Properties of Furan-Based Amine Curing Agents in Epoxy Formulations (Based on data from patent EP3110870B1 for general furan-based amines)

| Property | Observation | Source |

|---|---|---|

| Curing Temperature | Effective at ambient and low temperatures (<15°C) | |

| Reactivity | Higher reactivity and faster curing speed compared to some standard agents | |

| Final Hardness | Similar or higher than standard curing agents | |

| Surface Finish | Glossy and defect-free surfaces | |

| VOC Level | Enables low VOC or VOC-free formulations |

Potential in Functional Materials (e.g., fluorescent probes, luminescent materials, optoelectronic devices)

The furan ring is an aromatic heterocycle that can be a component of larger conjugated systems, which are often the basis for functional organic materials. While direct applications of this compound in this area are not documented, related furan-containing compounds have shown significant potential.

For example, various furan derivatives have been investigated as building blocks for fluorescent probes and dyes. The compound 2,3-Di(furan-2-yl)quinoxaline, for instance, exhibits blue

Advanced Characterization and Computational Studies

Spectroscopic Characterization of 3-(Furan-2-yl)propan-1-amine (B1265979) and its Derivatives

Spectroscopic methods are fundamental tools for the elucidation of the chemical structure of this compound and related compounds. Each technique offers unique information, and together they allow for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide precise information about the hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the furan (B31954) ring and the propyl chain. The furan protons typically appear in the aromatic region, with characteristic chemical shifts and coupling constants that reveal their relative positions. The protons on the propyl chain (α, β, and γ to the amine and furan ring) would appear as multiplets in the aliphatic region. For example, in related 3-(furan-2-yl)propanoic acid derivatives, the furan protons are observed as multiplets around 6.50 and 7.54 ppm. mdpi.com Similarly, in 3-(5-methylfuran-2-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one, the furan protons appear as doublets at 5.85 and 5.98 ppm. nih.gov The protons of the propyl chain (CH₂) would show signals further upfield, with their multiplicity determined by spin-spin coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The furan ring carbons would have signals in the downfield region (typically 105-155 ppm), characteristic of aromatic and heteroaromatic systems. nih.gov The carbons of the propyl chain would appear in the upfield aliphatic region. In derivatives like 3-(5-methylfuran-2-yl)-1-phenyl-3-(p-tolyl)propan-1-one, the furan ring carbons are observed at chemical shifts of approximately 106.1, 106.5, 151.1, and 155.3 ppm. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons in the propyl chain and within the furan ring. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of all ¹H and ¹³C NMR signals.

Interactive Data Table: Typical NMR Chemical Shifts (δ in ppm) for a 3-(Furan-2-yl)propyl Moiety Data is estimated based on related furan derivatives. mdpi.comnih.gov

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

| Furan H-3 | ~6.3 | ~110 | dd |

| Furan H-4 | ~6.0 | ~105 | dd |

| Furan H-5 | ~7.3 | ~141 | dd |

| Furan C-2 | - | ~155 | s |

| Propyl CH₂ (α to Furan) | ~2.7 | ~28 | t |

| Propyl CH₂ (β) | ~1.9 | ~30 | quintet |

| Propyl CH₂ (γ to Furan) | ~2.8 | ~40 | t |

Note: dd = doublet of doublets, t = triplet, s = singlet. Actual chemical shifts may vary depending on the solvent and specific derivative structure.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak doublet in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the furan ring are expected above 3100 cm⁻¹, while the aliphatic C-H stretches of the propyl chain would be found in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the furan ring typically appear between 1414-1033 cm⁻¹. globalresearchonline.net Other characteristic peaks include the C-O-C stretching of the furan ring and the C-N stretching of the amine.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the furan moiety are often strong in the Raman spectrum. For instance, furfural (B47365), a related compound, shows major Raman shifts at 1366, 1393, 1474, and 1670 cm⁻¹, which are primarily associated with C-O and ring vibrations. researchgate.net The symmetric vibrations of the molecule, which might be weak in the IR spectrum, can be prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Data is estimated based on typical functional group frequencies and furan derivatives. globalresearchonline.netresearchgate.netchemicalpapers.com

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3300-3500 | 3300-3500 | Medium-Weak |

| Furan C-H | Stretching | >3100 | >3100 | Medium |

| Propyl C-H | Stretching | 2850-2960 | 2850-2960 | Strong |

| Furan Ring | C=C Stretching | ~1500-1600 | ~1500-1600 | Strong |

| Furan Ring | Ring Breathing/Stretching | ~1350-1480 | ~1350-1480 | Strong |

| Furan C-O-C | Asymmetric Stretch | ~1250 | ~1250 | Strong |

| Amine C-N | Stretching | ~1020-1250 | ~1020-1250 | Medium-Weak |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molar mass: 125.17 g/mol ) would show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would include cleavage of the propyl chain, particularly the loss of an ethylamine (B1201723) fragment or cleavage at the benzylic-like position adjacent to the furan ring, leading to a stable furfuryl cation or related fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule and its fragments. acs.orgnih.govresearchgate.net For this compound (C₇H₁₁NO), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS has been successfully used to characterize various furan derivatives, confirming their structures in complex mixtures. nih.govrsc.orgmdpi.com

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The furan ring acts as a chromophore. Furan itself exhibits absorption due to π→π* transitions. globalresearchonline.net The substitution of the propyl-amine group onto the furan ring is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted furan. Studies on other furan derivatives, such as 5-phenyl-2-furonitriles, have shown that substitution on the furan ring significantly shifts the absorption maximum to longer wavelengths, which is attributed to the extension of the conjugated system. chemicalpapers.com For this compound, the primary absorption is expected to be in the UV region, characteristic of the furan chromophore.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound or a suitable derivative can be crystallized, XRD analysis can provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net This technique also reveals information about the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amine group. For instance, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) showed that intermolecular O-H···O hydrogen bonds contribute to the formation of a three-dimensional supramolecular architecture. researchgate.net A similar analysis of this compound would reveal how the amine's N-H groups participate in hydrogen bonding, influencing the solid-state structure.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental studies, providing insights that can be difficult or impossible to obtain through experiments alone. Methods such as Density Functional Theory (DFT) are widely used to investigate the properties of furan derivatives. nih.gov

For this compound, computational studies can be employed to:

Predict Molecular Geometry: Calculations can determine the most stable conformation (lowest energy structure) of the molecule by exploring the rotational possibilities of the propyl chain. acs.org

Simulate Spectroscopic Data: DFT methods can accurately predict NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. globalresearchonline.net These theoretical spectra can be compared with experimental data to confirm structural assignments. nih.govresearchgate.net

Analyze Electronic Structure: Molecular modeling can map the electron density distribution, calculate molecular orbitals (e.g., HOMO and LUMO), and determine atomic charges. This information helps in understanding the molecule's reactivity and intermolecular interactions.

Determine Thermodynamic Properties: Theoretical calculations can provide values for thermodynamic parameters such as the enthalpy of formation, which are crucial for understanding the stability and reaction energetics of the compound. acs.orgresearchgate.net

These computational approaches provide a deeper understanding of the fundamental properties of this compound and its derivatives at the molecular level.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to predict the structural and electronic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. researchgate.netepstem.net This process would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Electronic Properties via DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | TBD | Relates to electron-donating ability |

| LUMO Energy | TBD | Relates to electron-accepting ability |

| HOMO-LUMO Gap | TBD | Indicator of chemical reactivity |

| Dipole Moment | TBD | Quantifies molecular polarity |

| Ionization Potential | TBD | Energy required to remove an electron |

Note: TBD (To Be Determined) indicates that while these are the standard outputs of DFT calculations, specific values for this compound are not available in the cited literature and would require dedicated computational studies.

Conformational Analysis and Dynamics

The flexibility of the propyl amine chain connecting the furan ring allows this compound to adopt various spatial arrangements or conformations. A thorough conformational analysis is essential to identify the most stable, low-energy conformers, as these are the most likely to be present and biologically active.

This analysis would involve systematically rotating the single bonds in the propyl chain and calculating the potential energy at each step. The results would be plotted on a potential energy surface, revealing the energy minima corresponding to stable conformers and the energy barriers to interconversion. Molecular dynamics (MD) simulations could further supplement this by simulating the molecule's movement over time, providing a dynamic view of its conformational flexibility and how it might behave in a solvent environment.

Molecular Docking Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking simulations would be a primary tool. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov

The process involves preparing a 3D structure of the small molecule (the ligand) and a 3D structure of a biological target, such as an enzyme or receptor. The docking software then samples a large number of possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For furan-containing compounds, potential targets could include enzymes involved in microbial metabolism or receptors implicated in various diseases. mdpi.comresearchgate.netresearchgate.net The results, often expressed as a binding energy or docking score, help to prioritize compounds for further experimental testing and can provide hypotheses about the mechanism of action at a molecular level.

Quantum Chemical Studies and Hyperpolarizability Calculations

Beyond basic electronic properties, quantum chemical studies can delve into the nonlinear optical (NLO) properties of a molecule. This involves calculating the polarizability (α) and the first-order hyperpolarizability (β). researchgate.netepstem.net These properties describe how the electron cloud of a molecule is distorted by an external electric field and are relevant for applications in optoelectronics.

For this compound, these calculations would be performed using methods like the finite field approach within a DFT framework. researchgate.net The presence of the electron-rich furan ring and the amine group could potentially lead to interesting NLO properties. The results would indicate whether the molecule has the potential to be used in materials for applications such as frequency doubling or optical switching.

Table 2: Calculated NLO Properties

| Property | Calculation Method | Significance |

|---|---|---|

| Polarizability (α) | DFT/Finite Field | Measures the linear response to an electric field |

Note: Specific values for this compound require dedicated quantum chemical calculations.

Prediction of Biological Activity and Pharmacophore Modeling

Computational methods are increasingly used to predict the biological activity of novel compounds. This can involve building Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities. For this compound, its structural features would be encoded as numerical descriptors and used in such models to predict potential activities, such as antimicrobial or anticancer effects, based on data from related furan derivatives. ijabbr.com

Pharmacophore modeling is another key technique. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. By analyzing the structure of this compound, a pharmacophore model could be developed. This model could then be used to screen large virtual libraries of compounds to identify other molecules with a similar arrangement of features, potentially leading to the discovery of new active compounds.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of furan-amines is a dynamic area of research, moving from traditional multi-step processes to more efficient and sustainable methods. rsc.org A primary pathway involves the reductive amination of furan-based aldehydes and ketones. mdpi.com This reaction typically involves the condensation of a carbonyl group with an amine source like ammonia (B1221849) to form an imine, which is then hydrogenated to the target amine. mdpi.com

Key areas of exploration include:

Heterogeneous Catalysis: Research is focused on developing robust and selective heterogeneous catalysts to improve yields and facilitate catalyst recovery. Various metal-based systems are under investigation, including those based on Ruthenium (Ru), Palladium (Pd), Nickel (Ni), and Cobalt (Co). mdpi.comrsc.org For instance, a Raney Co catalyst has demonstrated up to 99% yield of furfurylamine (B118560) from furfural (B47365). mdpi.com Ru/C has also been shown to be effective for the reductive amination of bio-derived ketones with ammonia. scispace.com The choice of metal and support material is crucial, as it can influence side reactions such as the hydrogenation of the furan (B31954) ring itself. mdpi.com

Biocatalysis: A significant advancement is the use of biocatalysts, particularly transaminases (TAms), for the amination of furfural and its derivatives. rsc.orgnih.gov This approach offers mild reaction conditions, high selectivity, and aligns with green chemistry principles. rsc.org Transaminases can convert furan aldehydes directly into the corresponding amines with high efficiency. rsc.orgnih.gov For example, a robust transaminase from Shimia marina (SMTA) has shown high activity and broad substrate specificity for the amination of biobased furanaldehydes. nih.gov

Tandem and One-Pot Reactions: To improve process efficiency, researchers are designing one-pot tandem reactions that combine multiple steps. An example is the combination of an aldol (B89426) condensation of furfural with a ketone, followed by sequential reductive amination in a single reactor. scispace.com Such strategies minimize waste and simplify the manufacturing process. mdpi.com

| Catalyst Type | Precursor | Catalyst Example | Key Feature |

| Heterogeneous | Furfural | Raney Co | High yield (up to 99%) for furfurylamine synthesis. mdpi.com |

| Heterogeneous | Bio-derived ketones | Ru/C | Efficiently catalyzes reductive amination with NH3. scispace.com |

| Heterogeneous | Furoin/Furil | Ru/Al2O3 | Enables direct/reductive amination with NH3 and H2. rsc.org |

| Biocatalyst | Furfural derivatives | Transaminases (TAms) | Mild, sustainable method with high selectivity. rsc.org |

Discovery of New Biological Targets and Mechanisms of Action

Furan derivatives exhibit a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry. orientjchem.orgutripoli.edu.ly While specific research on 3-(Furan-2-yl)propan-1-amine (B1265979) is emerging, the broader furan family provides a roadmap for potential therapeutic applications.

Furan-containing compounds are known to possess:

Antimicrobial Properties: The furan ring is a key scaffold in drugs like nitrofurantoin, used for urinary tract infections. wisdomlib.org Its mechanism involves reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomes. orientjchem.org

Anti-inflammatory and Analgesic Effects: Certain furan derivatives have shown potential in reducing inflammation. utripoli.edu.lywisdomlib.org

Anticancer Activity: Researchers are actively designing and synthesizing novel furan derivatives with cytotoxic activity against various cancer cell lines. semanticscholar.org

Enzyme Inhibition: In-silico studies have identified furan-based compounds as potential inhibitors of enzymes like human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1), which are targets for managing hyperpigmentation and melanoma. mdpi.comnih.gov

Neurological Activity: Various derivatives have been synthesized and evaluated for antidepressant, antianxiety, and anti-Parkinsonian effects. utripoli.edu.ly

Future research will likely focus on screening this compound and similar structures against a wide array of biological targets to uncover novel mechanisms of action and therapeutic uses. orientjchem.org

Development of Structure-Based Drug Design Strategies

Modern drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds. Structure-based drug design (SBDD) is a powerful strategy being applied to furan derivatives. mdpi.com

This approach involves:

In-Silico Screening: Using computer-aided drug design (CADD), libraries of furan compounds can be virtually screened against the three-dimensional structures of biological targets, such as enzymes or receptors. mdpi.comnih.gov This allows for the prediction of binding affinities and modes of interaction, prioritizing candidates for synthesis and experimental testing.

Molecular Docking and Dynamics: These computational techniques simulate the interaction between a ligand (the furan derivative) and its target protein. Molecular docking predicts the preferred orientation of the ligand when bound, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time. mdpi.com For example, studies on furan-1,3,4-oxadiazole derivatives showed strong binding affinities for hTYR and hTYRP1 enzymes. mdpi.comnih.gov

By applying these SBDD strategies to this compound, researchers can rationally design novel derivatives with enhanced potency and selectivity for specific biological targets, potentially leading to new therapeutic agents.

Integration of Furan-Amines into Advanced Functional Materials

Furan-amines are valuable bio-based monomers for the synthesis of advanced polymers. nih.gov Their rigid furan ring and reactive amine groups allow for the creation of materials with unique properties.

A key application is in the production of:

Polyamides and Polyurethanes: Furan-based diamines, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF), are outstanding monomers for creating high-performance polymers. nih.govmdpi.com These bio-based polymers are alternatives to their petrochemical-based counterparts, offering potential improvements in properties and a more sustainable lifecycle.

Specialty Polymers: The functional groups on furan-amines can be tailored to introduce specific properties into materials. For example, 5-(aminomethyl)furan-2-carboxylic acid (MAFCA) contains both an amine and a carboxylic acid group, making it a building block for unique polymer structures. nih.gov

The integration of this compound into polymer backbones could impart specific characteristics related to its structure, opening avenues for new functional materials in various industries.

Industrial Scale-Up and Sustainable Production of Furan-Amines from Biomass